Cas no 1515928-80-9 (1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one)
1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1515928-80-9
- 1,1,1-trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one
- EN300-1975029
- 1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one
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- Inchi: 1S/C10H8F4O/c1-6-2-3-8(11)7(4-6)5-9(15)10(12,13)14/h2-4H,5H2,1H3
- InChI Key: YOSPHIWEXPVUFQ-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C)C=C1CC(C(F)(F)F)=O
Computed Properties
- Exact Mass: 220.05112752g/mol
- Monoisotopic Mass: 220.05112752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1Ų
1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1975029-0.05g |
1,1,1-trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one |
1515928-80-9 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1975029-0.1g |
1,1,1-trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one |
1515928-80-9 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1975029-0.25g |
1,1,1-trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one |
1515928-80-9 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1975029-0.5g |
1,1,1-trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one |
1515928-80-9 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1975029-1.0g |
1,1,1-trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one |
1515928-80-9 | 1g |
$785.0 | 2023-06-01 | ||
| Enamine | EN300-1975029-2.5g |
1,1,1-trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one |
1515928-80-9 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1975029-5.0g |
1,1,1-trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one |
1515928-80-9 | 5g |
$2277.0 | 2023-06-01 | ||
| Enamine | EN300-1975029-10.0g |
1,1,1-trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one |
1515928-80-9 | 10g |
$3376.0 | 2023-06-01 | ||
| Enamine | EN300-1975029-1g |
1,1,1-trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one |
1515928-80-9 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1975029-5g |
1,1,1-trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one |
1515928-80-9 | 5g |
$2235.0 | 2023-09-16 |
1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one
1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one: A Comprehensive Overview
CAS No. 1515928-80-9, also known as 1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of trifluoromethyl ketones and is characterized by its unique structural features, which include a trifluoromethyl group and a substituted phenyl ring. These characteristics contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and pharmaceutical intermediates.
The chemical structure of 1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one (CAS No. 1515928-80-9) is defined by its molecular formula C10H9F4O and molecular weight of 223.17 g/mol. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it an attractive candidate for drug design and synthesis. The fluorine atoms enhance the lipophilicity and metabolic stability of the compound, which are crucial factors in drug development.
In recent years, 1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one has been extensively studied for its potential as a building block in the synthesis of various bioactive compounds. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, research has shown that compounds derived from this structure can effectively inhibit kinases and proteases, which are key targets in cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry highlighted the use of 1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one as a key intermediate in the synthesis of potent inhibitors for cyclin-dependent kinases (CDKs). CDKs play a critical role in cell cycle regulation and are overexpressed in many types of cancer. The synthesized inhibitors demonstrated high selectivity and potency against CDKs, suggesting their potential as novel anticancer agents.
Beyond its role in drug discovery, 1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one has also been explored for its utility in imaging agents and diagnostic tools. The fluorine atoms in the molecule can be detected using nuclear magnetic resonance (NMR) techniques, making it a valuable probe for studying biological processes at the molecular level. This property has led to its use in developing imaging agents for positron emission tomography (PET) scans, which are essential for diagnosing and monitoring various diseases.
The synthesis of 1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one typically involves multistep reactions that include fluorination and ketone formation. One common synthetic route involves the reaction of a suitable aryl Grignard reagent with a trifluoromethyl ketone precursor. This process requires careful control of reaction conditions to ensure high yields and purity of the final product. Recent advancements in catalytic methods have further optimized these synthetic pathways, making the production of this compound more efficient and cost-effective.
The safety profile of 1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one is an important consideration for its use in pharmaceutical applications. Preclinical studies have shown that this compound exhibits low toxicity and good biocompatibility when administered at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive safety assessments are necessary to ensure its safe use in humans.
In conclusion, 1,1,1-Trifluoro-3-(2-fluoro-5-methylphenyl)propan-2-one (CAS No. 1515928-80-9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for drug design and synthesis, particularly in the development of inhibitors for key enzymes involved in disease pathways. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field.
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